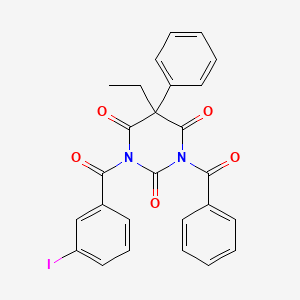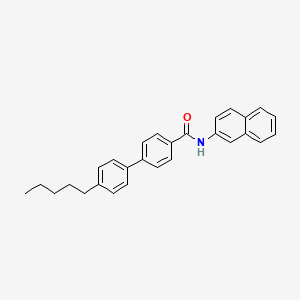![molecular formula C20H30N2O6S B5136410 1-(3-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate](/img/structure/B5136410.png)
1-(3-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MSPPO and is a piperazine derivative that has been synthesized through a specific method. The purpose of
Wirkmechanismus
MSPPO acts as a selective antagonist for the 5-HT1A receptor, which is a serotonin receptor that plays a crucial role in the regulation of mood and anxiety. By blocking the activity of this receptor, MSPPO can modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and anxiety. MSPPO has also been found to have anxiolytic and antidepressant effects, which may be attributed to its activity on the 5-HT1A receptor.
Biochemical and Physiological Effects:
MSPPO has been found to have anxiolytic and antidepressant effects, which may be attributed to its activity on the 5-HT1A receptor. It has also been found to modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and anxiety. In addition, MSPPO has been found to have a low affinity for other serotonin receptors, which may reduce the risk of side effects.
Vorteile Und Einschränkungen Für Laborexperimente
MSPPO has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, MSPPO also has some limitations, including its low solubility in water and its potential toxicity, which may require careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on MSPPO, including the development of new analogs with improved solubility and reduced toxicity. In addition, MSPPO may be studied further in the context of other neurological disorders, such as schizophrenia and bipolar disorder, where it may have potential therapeutic applications. Further studies may also be conducted to explore the mechanism of action of MSPPO and its effects on other neurotransmitter systems.
Conclusion:
In conclusion, MSPPO is a piperazine derivative that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various neurological disorders. Its high potency and selectivity for the 5-HT1A receptor make it a useful tool for studying the role of this receptor in various neurological disorders. However, its low solubility in water and potential toxicity may require careful handling and storage. Further research is needed to explore the potential therapeutic applications of MSPPO and the mechanism of action of this compound.
Synthesemethoden
The synthesis of MSPPO involves the reaction of 3-methylcyclohexylamine with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the resulting product is then treated with oxalic acid to form MSPPO oxalate. The synthesis method of MSPPO is a well-established process and has been used in various research studies.
Wissenschaftliche Forschungsanwendungen
MSPPO has been studied extensively in the field of neuroscience and has shown potential applications in the treatment of various neurological disorders. It has been found to act as a potent and selective antagonist for the 5-HT1A receptor, which is a serotonin receptor that plays a crucial role in the regulation of mood and anxiety. MSPPO has also been studied as a potential treatment for depression, anxiety, and other mood disorders.
Eigenschaften
IUPAC Name |
1-(3-methylcyclohexyl)-4-(4-methylphenyl)sulfonylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S.C2H2O4/c1-15-6-8-18(9-7-15)23(21,22)20-12-10-19(11-13-20)17-5-3-4-16(2)14-17;3-1(4)2(5)6/h6-9,16-17H,3-5,10-14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOOPOYINTUNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136338.png)
![4-(5-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B5136348.png)

![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(1H-indol-1-yl)-N-methylethanamine](/img/structure/B5136357.png)

![1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5136366.png)



![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5136401.png)
![benzyl 2-{[(4-bromophenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate](/img/structure/B5136413.png)
![N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5136421.png)
